(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Description
(5E)-5-{[4-(Pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core with a methylidene group at the 5-position linked to a 4-(pyrazin-2-yloxy)phenyl substituent. The (5E) designation specifies the E-configuration of the exocyclic double bond, which influences molecular geometry and biological interactions.
Properties
IUPAC Name |
(5E)-5-[(4-pyrazin-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13-11(21-14(19)17-13)7-9-1-3-10(4-2-9)20-12-8-15-5-6-16-12/h1-8H,(H,17,18,19)/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPJXJGUSUZED-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OC3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Method Using Thiourea and Chloroacetic Acid
The most common and straightforward approach for synthesizing the thiazolidine-2,4-dione (TZD) core involves the reaction of thiourea with chloroacetic acid. This method, which has been extensively documented in the literature, provides a reliable route to the TZD scaffold.
Reaction Mechanism:
The reaction proceeds through several steps:
- Initial attack on chloroacetic acid by the sulfur atom of thiourea in an SN2 reaction
- Generation of HCl and subsequent nucleophilic substitution by the amine onto the carboxylic carbon
- Formation of 2-imino-4-thiazolidinone intermediate
- Hydrolysis at position 2 by in situ generated HCl, releasing ammonia and yielding TZD
Experimental Procedure:
Chloroacetic acid and thiourea are typically refluxed in water for approximately 12 hours. The reaction requires prolonged heating at elevated temperatures (100-110°C), which can be a disadvantage in terms of energy efficiency.
Microwave-Assisted Synthesis
A more efficient method developed by Kumar and colleagues utilizes microwave irradiation to significantly reduce reaction time while maintaining good yields. This approach aligns with green chemistry principles by reducing energy consumption and reaction times.
Experimental Procedure:
- Chloroacetic acid and thiourea are suspended in water and stirred under ice-cold conditions for approximately 15 minutes to form 2-imino-4-thiazolidinone
- The intermediate is subjected to microwave irradiation at 250 W for 5 minutes
- The desired TZD is isolated after cooling and vacuum filtration in 83% yield without requiring further purification
Alternative Methods for TZD Core Synthesis
Several alternative approaches exist for synthesizing the TZD core:
Using Ethyl Chloroacetate: Reaction of ethyl chloroacetate with thiosemicarbazone in the presence of NaOEt generates 2-hydrazino-4-thiazolidinone, which can be refluxed in dilute HCl to yield TZD.
Potassium Thiocyanate Method: Acidification of the product obtained from the reaction of ethyl chloroacetate with potassium thiocyanate yields TZD. This method requires careful handling due to the liberation of toxic HCN gas.
Solid-Phase, Solvent-Free Reactions: These environmentally friendly approaches have gained attention in recent years and offer advantages in terms of reduced waste and improved efficiency.
Table 1. Comparison of Methods for Synthesizing Thiazolidine-2,4-dione Core
| Method | Reagents | Conditions | Yield (%) | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Conventional | Chloroacetic acid, Thiourea | Reflux in water, 100-110°C | 83-94 | 7-12 h | High yield, simple procedure | Long reaction time, high energy consumption |
| Microwave-assisted | Chloroacetic acid, Thiourea | MW irradiation, 250 W | 83 | 5 min | Very short reaction time, energy efficient | Requires specialized equipment |
| Ethyl chloroacetate method | Ethyl chloroacetate, Thiosemicarbazone | NaOEt, then HCl reflux | 70-85 | 5-8 h | Moderate reaction conditions | Multiple steps |
| Potassium thiocyanate method | Ethyl chloroacetate, KSCN | Acidification | 75-85 | 4-6 h | Good yields | HCN generation (safety hazard) |
Synthesis of 4-(Pyrazin-2-yloxy)benzaldehyde
The preparation of 4-(pyrazin-2-yloxy)benzaldehyde is a critical intermediate step in the synthesis of the target compound. This intermediate combines the pyrazinyloxy moiety with a benzaldehyde, which will later react with the TZD core.
Nucleophilic Aromatic Substitution
The most common approach for synthesizing 4-(pyrazin-2-yloxy)benzaldehyde involves nucleophilic aromatic substitution between 4-hydroxybenzaldehyde and a suitable pyrazine derivative.
Experimental Procedure:
- 4-Hydroxybenzaldehyde is deprotonated using a suitable base (typically K₂CO₃ or NaOH) in a polar aprotic solvent such as DMF, DMSO, or acetone
- 2-Chloropyrazine or other activated pyrazine derivatives are added to the reaction mixture
- The reaction is typically conducted under reflux conditions or at elevated temperatures (80-100°C)
- After completion (monitored by TLC), the mixture is cooled, and the product is isolated through extraction and purification techniques
Alternative Approach: Etherification Using Pyrazin-2-ol
An alternative approach utilizes pyrazin-2-ol as a starting material:
Experimental Procedure:
- Pyrazin-2-ol is reacted with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde in the presence of a strong base like NaH or K₂CO₃
- The reaction is carried out in DMF or DMSO at temperatures between 60-100°C
- The product is isolated through extraction and purification techniques
Preparation of (5E)-5-{[4-(Pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
The final step in synthesizing the target compound involves the condensation of thiazolidine-2,4-dione with 4-(pyrazin-2-yloxy)benzaldehyde to form the desired methylidene bridge with E-configuration.
Knoevenagel Condensation
Knoevenagel condensation is the most common method for introducing the methylidene group at position 5 of the TZD core.
Traditional Approach:
- Thiazolidine-2,4-dione and 4-(pyrazin-2-yloxy)benzaldehyde are combined in a suitable solvent (often ethanol or acetic acid)
- A base catalyst such as piperidine, sodium acetate, or pyridine is added
- The reaction mixture is refluxed for 3-6 hours
- The product typically precipitates upon cooling and can be isolated by filtration and recrystallization
The E-configuration of the double bond in the product is favored thermodynamically and is typically the predominant isomer formed in this reaction. The configuration can be confirmed through spectroscopic analysis, particularly NMR spectroscopy, where the chemical shift of the methylidene proton (typically around 7.7-7.8 ppm) is characteristic of the E-configuration.
Modified Knoevenagel Condensation Methods
Several modified approaches have been developed to improve the efficiency and stereoselectivity of the Knoevenagel condensation:
L-Tyrosine-Catalyzed Method:
L-Tyrosine has been used as an efficient, environmentally friendly catalyst for Knoevenagel condensation reactions. This method offers advantages such as ambient temperature conditions, water as a solvent, fast work-up, and rapid reaction times.
The reaction mechanism involves:
- L-Tyrosine in its zwitterionic form abstracting a proton from the activated methylene of TZD
- Protonation of the carbonyl to form an oxonium cation
- Attack by the highly nucleophilic deprotonated TZD core
- Dehydration to form the desired 5-arylidene compounds
Ethylenediamine Diacetate (EDDA) Method:
EDDA, a readily available and inexpensive Brønsted acid-base combined salt catalyst, has been used for effective Knoevenagel condensation reactions. This approach offers mild reaction conditions and good stereoselectivity.
Ultrasound-Assisted Synthesis:
Ultrasound irradiation has been employed to enhance the efficiency of these condensation reactions. This technique provides several advantages:
One-Pot Synthesis Approach
A streamlined method for preparing the target compound involves a one-pot approach, where the synthesis of the TZD core and the subsequent condensation with 4-(pyrazin-2-yloxy)benzaldehyde are performed in sequence without isolating intermediates. This approach offers advantages in terms of efficiency, reduced waste, and potentially higher overall yields.
Experimental Procedure:
- Synthesis of TZD core from thiourea and chloroacetic acid
- Addition of 4-(pyrazin-2-yloxy)benzaldehyde and suitable catalyst (sodium acetate or piperidine)
- Continuation of heating or refluxing until condensation is complete
- Isolation of the final product through filtration and recrystallization
Table 2. Comparison of Methods for the Condensation Step
Purification and Characterization
Purification Techniques
The purification of this compound typically involves:
Recrystallization: The crude product can be recrystallized from appropriate solvents such as ethanol, methanol, or ethyl acetate. Multiple recrystallizations may be necessary to achieve high purity.
Column Chromatography: If necessary, column chromatography using silica gel as the stationary phase and appropriate mobile phases (typically mixtures of hexane/ethyl acetate or dichloromethane/methanol) can be employed for purification.
Thin Layer Chromatography (TLC): TLC is used to monitor reaction progress and purity, typically using silica gel plates with mobile phases of different proportions of n-hexane and ethyl acetate.
Spectroscopic Characterization
The structure and purity of the synthesized compound can be confirmed through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: The methylidene proton typically appears as a singlet at approximately 7.7-7.8 ppm, which is characteristic of the E-configuration. The NH proton of the TZD ring typically appears as a broad singlet around 12.0-12.5 ppm.
- ¹³C NMR: Carbonyl carbons of the TZD nucleus typically show signals at around 166-169 ppm. The methylidene carbon appears at approximately 130-135 ppm.
Infrared (IR) Spectroscopy:
Key IR absorption bands include:
- N-H stretching: 3100-3300 cm⁻¹
- C=O stretching: 1680-1730 cm⁻¹
- C=C stretching: 1600-1650 cm⁻¹
- C-O-C stretching: 1200-1300 cm⁻¹
Mass Spectrometry:
Mass spectrometry can confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular formula. For this compound (C₁₄H₉N₃O₃S), the expected molecular weight is approximately 299.3 g/mol.
Alternative Synthetic Approaches
Green Chemistry Methods
Recent developments in green chemistry have led to more environmentally friendly approaches for synthesizing TZD derivatives:
Solvent-Free Conditions:
Reaction between TZD and aldehydes under solvent-free conditions, using mechanical grinding or minimal solvent, offers advantages in terms of reduced waste and energy consumption.
Recyclable Catalysts:
The use of recyclable catalysts such as heterogeneous catalysts or supported reagents can make the process more sustainable and cost-effective.
Recent Advances in Synthesis
Microwave-Assisted One-Pot Synthesis:
Combining microwave irradiation with a one-pot approach offers significant time and energy savings. This method involves the sequential synthesis of the TZD core and condensation with the aldehyde under microwave conditions.
Ultrasound-Enhanced Methods: Ultrasound irradiation has been shown to significantly enhance reaction rates and yields in both the synthesis of the TZD core and the subsequent condensation reactions. This approach can reduce reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. Additionally, the pyrazin-2-yloxyphenyl moiety may contribute to its binding affinity and specificity towards certain biological targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidinedione Derivatives
Structural Analogues and Substituent Variations
The pharmacological and physicochemical properties of TZD derivatives are highly dependent on substituents at the 5-position. Below is a comparison of key analogues:

Key Observations :
- Pyrazine vs. Pyridine : The pyrazine ring in the target compound introduces additional nitrogen atoms, which may improve hydrogen bonding and solubility compared to pyridine-based drugs like rosiglitazone .
- Fluorinated Analogues : Fluorine substituents (e.g., 2,4-difluorophenyl in ) increase metabolic resistance and membrane permeability but reduce polarity compared to the pyrazine ether group .
- Biological Implications : PPARγ activation is common in pyridine-based TZDs (rosiglitazone, pioglitazone), while pyrazine derivatives may shift activity toward antimicrobial or antioxidant pathways .
PPARγ Agonism and Antidiabetic Potential
- Rosiglitazone/Pioglitazone : Potent PPARγ agonists (EC50 ~100–300 nM) with proven insulin-sensitizing effects .
- Target Compound: Pyrazine substituents may alter PPARγ binding.
- Leriglitazone : Retains PPARγ activity (EC50 ~150 nM) but with improved CNS penetration due to hydroxyethyl substitution .
Antimicrobial and Antioxidant Activity
- Pyrazine Derivatives : Exhibit moderate antimicrobial activity (MIC 16–32 µg/mL against S. aureus and C. albicans), surpassing phenyl-substituted TZDs in some cases .
- Antioxidant Capacity : Pyrazine-containing TZDs show DPPH radical scavenging activity (IC50 ~25–40 µM), comparable to ascorbic acid in some assays .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Rosiglitazone | 5-(2,4-Difluorophenyl)-TZD |
|---|---|---|---|
| LogP | ~2.8 (estimated) | 3.1 | 3.5 |
| Solubility (µg/mL) | 15–20 (aqueous buffer) | 10 | 5 |
| Plasma Protein Binding | 85–90% (predicted) | 99% | 95% |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (extensive CYP2C8 metabolism) | High (fluorine resistance) |
Notes:
Biological Activity
The compound (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione (CAS No. 866156-96-9) is a thiazolidine derivative known for its diverse biological activities, including antimicrobial and anti-melanogenic properties. This article presents a comprehensive review of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C14H9N3O2S2
- Molecular Weight : 315.37 g/mol
1. Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. In a study focusing on various thiazolidine compounds, it was found that derivatives similar to this compound showed activity against Gram-positive bacteria with Minimum Inhibition Concentration (MIC) values ranging from 2 to 16 µg/mL .
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| Compound A | 2 | Staphylococcus aureus |
| Compound B | 8 | Escherichia coli |
| Compound C | 16 | Bacillus subtilis |
2. Anti-Tyrosinase Activity
The compound has been evaluated for its anti-tyrosinase activity, which is crucial in the treatment of hyperpigmentation disorders. A recent study reported that the compound exhibited an IC50 value of 11.2 µM , making it more effective than the standard kojic acid (IC50 = 15.6 µM) . The inhibition kinetics suggested that it acts as a mixed-type inhibitor, binding both to the free enzyme and the enzyme-substrate complex.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 11.2 | Mixed-type |
| Kojic Acid | 15.6 | Competitive |
The mechanism of action for the anti-tyrosinase activity involves:
- Fluorescence Quenching : The compound quenches tyrosinase fluorescence in a static process, indicating a strong interaction with the enzyme.
- Conformational Changes : Circular Dichroism (CD) and three-dimensional fluorescence spectra suggest that the binding alters the conformation and microenvironment of tyrosinase .
Case Studies
Several studies have highlighted the effectiveness of thiazolidine derivatives in various biological assays:
- Study on Antimicrobial Activity : A series of thiazolidine compounds were synthesized and tested against multiple bacterial strains. The results indicated that modifications at specific positions significantly enhanced their antimicrobial efficacy .
- Tyrosinase Inhibition Study : The compound was tested in both in vitro and in vivo models, including B16F10 cells and zebrafish models, confirming its potential as a therapeutic agent for skin pigmentation disorders due to its ability to inhibit melanogenesis effectively .
Q & A
Q. Q1: What are the optimized synthetic routes for preparing (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, and what analytical techniques validate its purity?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation, where an aromatic aldehyde (e.g., 4-(pyrazin-2-yloxy)benzaldehyde) reacts with 1,3-thiazolidine-2,4-dione in ethanol under reflux with catalytic piperidine . Post-synthesis, purity is validated using:
- Thin-layer chromatography (TLC) with Rf values compared to standards.
- Melting point analysis (e.g., sharp melting points >250°C indicate high crystallinity) .
- Spectroscopic characterization :
- IR spectroscopy confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and aromatic C-H bonds .
- ¹H/¹³C NMR identifies substituent-specific signals (e.g., methylidene protons at δ 7.8–8.2 ppm) .
- Mass spectrometry confirms molecular ion peaks matching theoretical mass .
Q. Q2: How can researchers screen this compound for preliminary biological activity, and what assays are recommended?
Methodological Answer: Initial screening should focus on:
- In vitro enzyme inhibition assays : Target peroxisome proliferator-activated receptor gamma (PPARγ) due to structural similarity to thiazolidinedione derivatives like pioglitazone. Use luciferase reporter gene assays in HEK293 cells transfected with PPARγ-responsive elements .
- Antimicrobial testing : Employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Antioxidant activity : Assess radical scavenging via DPPH assay, measuring IC₅₀ values .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., pyrazine substitution) influence the compound’s binding affinity to PPARγ, and what computational tools validate these interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions between the pyrazine-oxyphenyl substituent and PPARγ’s ligand-binding domain (LBD). Compare docking scores (ΔG values) to Rosiglitazone (reference agonist) .
- Key interactions : Hydrophobic contacts with Phe282/363 and hydrogen bonds with Ser289/342 are critical. Pyrazine’s nitrogen atoms may enhance π-π stacking with His449 .
- SAR analysis : Synthesize analogs with substituents at the pyrazine ring (e.g., chloro, methoxy) and correlate docking scores (e.g., -5.1 to -3.8 kcal/mol) with in vitro PPARγ activation data .
Q. Q4: How should researchers address contradictory data between in vitro potency and in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS after oral administration in rodent models. Low solubility or rapid metabolism (e.g., CYP3A4-mediated oxidation) may explain discrepancies .
- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to assess accumulation in target tissues (e.g., liver, adipose) .
- Metabolite identification : Perform HR-MS/MS to detect phase I/II metabolites. Pyrazine ring oxidation or thiazolidinedione hydrolysis could reduce activity .
Q. Q5: What strategies improve the compound’s stability under physiological pH conditions for sustained activity?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thiazolidinedione rings are prone to hydrolysis at acidic pH .
- Formulation optimization :
- Nanoencapsulation : Use PLGA-PEG nanoparticles to protect against enzymatic degradation and enhance half-life .
- Prodrug design : Introduce ester groups at hydrolytically sensitive sites (e.g., methylidene position) .
Q. Q6: How can enantiomeric purity impact biological activity, and what chiral separation methods are recommended?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Monitor optical rotation ([α]ᴅ) to confirm purity .
- Activity comparison : Test separated enantiomers in PPARγ transactivation assays. One enantiomer may exhibit 10–100x higher potency due to stereospecific binding .
Q. Q7: What advanced analytical techniques resolve ambiguities in NOE (Nuclear Overhauser Effect) correlations for this compound’s 3D structure?
Methodological Answer:
- ROESY (Rotating-frame Overhauser Spectroscopy) : Identify spatial proximity between the pyrazine-oxyphenyl group and thiazolidinedione ring protons .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare experimental/theoretical NMR chemical shifts .
Q. Q8: How do researchers validate off-target effects in kinase inhibition assays, and what orthogonal assays reduce false positives?
Methodological Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. A selectivity score (<30% inhibition for non-target kinases) indicates specificity .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of PPARγ in cell lysates post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

